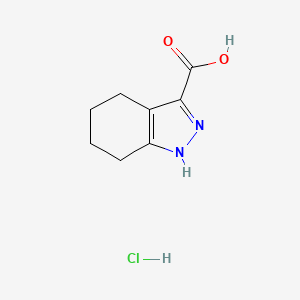
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride
Overview
Description
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid hydrochloride (CAS No. 1949836-61-6) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory effects, interactions with sigma receptors, and applications in drug development.
- Molecular Formula : C₈H₁₁ClN₂O₂
- Molecular Weight : 202.64 g/mol
- Appearance : White to beige powder
- Melting Point : Not specified in available data
Anti-inflammatory Effects
Research indicates that derivatives of tetrahydroindazole exhibit significant anti-inflammatory activity. Specifically, a study evaluated the anti-inflammatory effects of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids using the carrageenan-induced edema model. The most active compound demonstrated an ED50 value of 3.5 mg/kg , indicating potent anti-inflammatory properties compared to other compounds in the series .
| Compound | ED50 (mg/kg) | Activity Level |
|---|---|---|
| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 3.5 | High |
| Other derivatives | Varied | Moderate to Low |
Sigma Receptor Interaction
The sigma receptors (sigma-1 and sigma-2) are implicated in various diseases including cancer and central nervous system disorders. Tetrahydroindazole compounds have been developed as selective ligands for these receptors. A study reported that certain tetrahydroindazole derivatives displayed high potency and selectivity for the sigma-2 receptor (pK_i = 7.8 M), while maintaining lower activity against sigma-1 receptors (< 5 M) . This selectivity is crucial for developing targeted therapies with fewer side effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key modifications that enhance biological activity:
- Substituents on the Benzyl Group : Electron-donating and withdrawing groups were systematically varied to assess their impact on receptor binding.
- Positioning of Functional Groups : Adding dibasic amines at the C5 position significantly improved both potency and selectivity for sigma receptors.
Case Study 1: Anti-inflammatory Activity
In a controlled experiment assessing the anti-inflammatory potential of tetrahydroindazole derivatives, researchers noted that modifications to the aryl group could enhance efficacy against inflammation markers like COX enzymes. The study highlighted that compounds with specific electron-donating groups showed superior inhibition of COX-2 activity compared to standard drugs like indomethacin .
Case Study 2: Sigma Receptor Ligands
Another research effort focused on synthesizing new tetrahydroindazole-based ligands for sigma receptors. The results indicated that certain compounds could effectively differentiate between sigma receptor subtypes, providing a valuable tool for further research into their biological roles and therapeutic potentials .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)7-5-3-1-2-4-6(5)9-10-7;/h1-4H2,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHVVLRRKSUSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















